REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][C:7]2[N:8]([N:10]=[C:11]([O:13][CH2:14][CH2:15][OH:16])[CH:12]=2)[CH:9]=1)([O-:3])=[O:2].C(=O)(O)[O-].[Na+]>O>[N+:1]([C:4]1[CH:9]=[C:12]2[C:11]([O:13][CH2:14][CH2:15][OH:16])=[N:10][NH:8][C:7]2=[N:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|
|
Name
|
2-(6-nitropyrazolo[1,5-a]pyrimidin-2-yloxy)ethanol
|
Quantity
|
460 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NC=2N(C1)N=C(C2)OCCO
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted three times with DCM containing 25% IPA
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by column chromatography with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(=NC1)NN=C2OCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.27 mmol | |
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 2.9% | |
YIELD: CALCULATEDPERCENTYIELD | 9.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |